molecular formula C21H18O B11841829 Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl- CAS No. 62225-31-4

Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-

Cat. No.: B11841829
CAS No.: 62225-31-4
M. Wt: 286.4 g/mol
InChI Key: PYZKNYSKYYEBAL-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran is a fused polycyclic aromatic system comprising a pyran ring fused to an indene moiety. The compound 2-(1-methylethyl)-4-phenyl-indeno[2,1-b]pyran features a 2-isopropyl (1-methylethyl) substituent and a 4-phenyl group on the pyran core.

Key structural features:

  • Fused bicyclic system: Enhances rigidity and conjugation.
  • Electron-donating substituents: The isopropyl group may increase lipophilicity, while the 4-phenyl group contributes to π-conjugation .

Properties

CAS No.

62225-31-4

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

4-phenyl-2-propan-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C21H18O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-14H,1-2H3

InChI Key

PYZKNYSKYYEBAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-phenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces waste.

Industrial Production Methods

Industrial production methods for 2-isopropyl-4-phenylindeno[2,1-b]pyran are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are likely to be employed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-phenylindeno[2,1-b]pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Isopropyl-4-phenylindeno[2,1-b]pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropyl-4-phenylindeno[2,1-b]pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which influence various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP H-bond Acceptors Key Substituents
Target: 2-(1-methylethyl)-4-phenyl ~296.35 (estimated) ~5.3* 2 2-isopropyl, 4-phenyl
4-Methyl-2-(4-methylphenyl)-indeno... 300.12 5.1 2 9-carboxaldehyde
6-Phenyl-2-(dialkylamino)chromone ~280.3 (estimated) ~3.8 3 6-phenyl, 2-dialkylamino

*Estimated based on structural similarity to .

Table 2: Pharmacological and Functional Comparisons

Compound Type Key Activity/Property Substituent Influence Reference
Naphtho[2,1-b]pyran (II) Photochromism Morpholino/methoxy groups enable ring-opening
6-Phenylchromones Antimetrazole activity 6-phenyl critical for efficacy
Indeno[2,1-b]pyran analogs High lipophilicity Isopropyl and phenyl enhance logP

Research Findings and Implications

  • Electronic Effects : The 4-phenyl group may extend conjugation, shifting absorption/emission spectra relative to carboxaldehyde-containing analogs .

Biological Activity

Indeno[2,1-b]pyran, specifically the compound 2-(1-methylethyl)-4-phenyl-, is a member of the indeno-pyran family which has garnered interest due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that derivatives of indeno[2,1-b]pyran exhibit significant antimicrobial , antiviral , and anticancer activities. These compounds have been studied for their potential therapeutic applications in various diseases, including cancer and infectious diseases.

Key Biological Activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Antiviral Properties : Some studies suggest potential activity against viral pathogens.
  • Anticancer Effects : Research indicates that certain derivatives may inhibit cancer cell proliferation.

The biological effects of indeno[2,1-b]pyran are mediated through interactions with specific molecular targets within biological systems. These interactions may modulate various biochemical processes, including enzyme activity and signal transduction pathways. The precise molecular targets can vary based on the specific derivative being studied.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study demonstrated that indeno[2,1-b]pyran derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 64 μg/mL, indicating potent antibacterial properties comparable to established antibiotics like ciprofloxacin .
  • Anticancer Activity :
    • In vitro assays have shown that certain derivatives of indeno[2,1-b]pyran can inhibit the growth of various cancer cell lines. For example, one study reported that a specific derivative exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cells .
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or receptors involved in disease processes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thus showcasing their potential as antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AntimicrobialGram-positive bacteria0.125 - 64 μg/mL
AnticancerBreast cancer cellsLow micromolar range
AntiviralVarious viral strainsNot specified

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